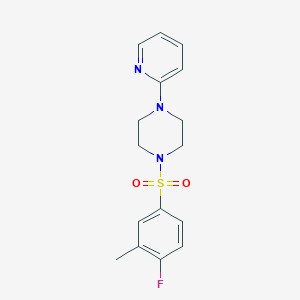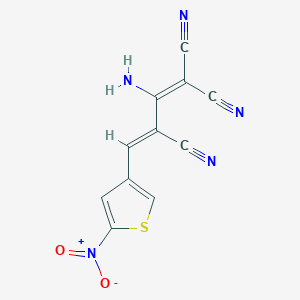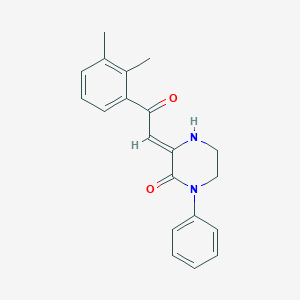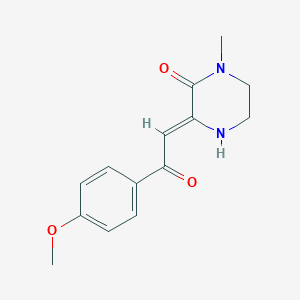
4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one, also known as HMB-PP, is a natural compound that has been found to have various biological activities. HMB-PP is a member of the family of prenyl pyrophosphates, which are essential intermediates in the biosynthesis of isoprenoids, including cholesterol, ubiquinone, and dolichol.
Mecanismo De Acción
4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one binds to the intracellular domain of BTN3A1, causing a conformational change that activates the protein. This activation leads to the presentation of 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one to Vgamma9/Vdelta2 T cells, which then become activated and produce cytokines that stimulate the immune response.
Biochemical and Physiological Effects:
4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one has been found to have various biochemical and physiological effects. It stimulates the production of cytokines, including interferon-gamma (IFN-gamma), tumor necrosis factor-alpha (TNF-alpha), and interleukin-17 (IL-17), which are involved in the immune response to infections and cancer. 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one also activates the production of reactive oxygen species (ROS), which play a role in the killing of bacteria and cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one in lab experiments is that it is a natural compound that is produced by certain bacteria. This makes it easier to obtain than synthetic compounds. However, 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one is unstable and can degrade quickly, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one. One direction is to investigate the potential use of 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one in cancer immunotherapy. Another direction is to study the role of 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one in the immune response to infectious diseases, such as tuberculosis and leprosy. Additionally, further research is needed to understand the mechanism of action of 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one and its interaction with the BTN3A1 protein.
Métodos De Síntesis
4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one is synthesized from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) by the enzyme 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one synthase. This enzyme is found in certain bacteria, including the pathogenic bacteria responsible for causing tuberculosis and leprosy. 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one can also be synthesized chemically by the reaction of IPP and DMAPP with a catalyst.
Aplicaciones Científicas De Investigación
4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one has been found to have various biological activities, including the activation of Vgamma9/Vdelta2 T cells, which are a subset of T cells in the immune system. These T cells play a crucial role in the immune response to infections and cancer. 4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one is also a potent activator of the butyrophilin 3A1 (BTN3A1) protein, which is involved in the activation of Vgamma9/Vdelta2 T cells.
Propiedades
Número CAS |
160858-31-1 |
|---|---|
Nombre del producto |
4-(3-Hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one |
Fórmula molecular |
C120H179N35O28S |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
4-[(E)-3-hydroperoxy-3-methylbut-1-enyl]-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H16O6/c1-17(2,23-19)8-6-10-11-4-5-13(18)22-15(11)16(20-3)14-12(10)7-9-21-14/h4-9,19H,1-3H3/b8-6+ |
Clave InChI |
JUFMJFCBUMNBJS-SOFGYWHQSA-N |
SMILES isomérico |
CC(C)(/C=C/C1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)OO |
SMILES |
CC(C)(C=CC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)OO |
SMILES canónico |
CC(C)(C=CC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)OO |
Sinónimos |
4-(3-hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one 4-(3-hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one, (E)-isomer HOO-MBM-furocoumarin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)








![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)



